3-Amino-4,4-difluorobutan-1-ol
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Overview
Description
3-Amino-4,4-difluorobutan-1-ol is an organic compound with the molecular formula C4H9F2NO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) along with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-difluorobutan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable precursor, such as 4,4-difluorobutan-1-ol, with an amine source like ammonia or an amine derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4-difluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines with different degrees of substitution.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group can produce primary, secondary, or tertiary amines.
Scientific Research Applications
3-Amino-4,4-difluorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-4,4-difluorobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-fluorobutan-1-ol: Similar structure but with only one fluorine atom.
4,4-Difluorobutan-1-ol: Lacks the amino group.
3-Amino-4,4-difluorobutan-2-ol: Different position of the hydroxyl group.
Uniqueness
3-Amino-4,4-difluorobutan-1-ol is unique due to the presence of both amino and hydroxyl groups along with two fluorine atoms. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Biological Activity
3-Amino-4,4-difluorobutan-1-ol (DFB) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of DFB, examining its mechanisms of action, interactions with biomolecules, and relevant research findings.
Chemical Structure and Properties
DFB features both an amino group and a hydroxyl group, along with two fluorine atoms, which contribute to its distinctive chemical properties. The presence of these functional groups allows DFB to engage in various biochemical interactions, enhancing its potential as a pharmaceutical agent.
The mechanism of action for DFB involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and other types of interactions that can modulate the activity of these targets. Additionally, the fluorine atoms may enhance the compound's stability and bioavailability, making it a valuable candidate for drug development.
Enzyme Inhibition
DFB has been studied for its ability to inhibit certain enzymes. For instance, it has shown potential as a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), which is implicated in neurodegenerative diseases such as Parkinson's disease. Research indicates that DFB can stimulate macroautophagy, a cellular degradation pathway that may help mitigate disease progression .
Antimicrobial Properties
Preliminary studies have suggested that DFB exhibits antimicrobial activity. Its structural characteristics allow it to interact with microbial enzymes, potentially disrupting their function. This makes DFB a candidate for further exploration in developing new antimicrobial agents.
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of DFB on various cell lines. Results indicate that at certain concentrations, DFB can induce apoptosis in cancer cells while exhibiting lower toxicity toward normal cells. This selectivity is crucial for developing cancer therapeutics .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
DFB's biological activity can be compared to similar compounds with varying functional groups:
Compound | Structure | Biological Activity |
---|---|---|
3-Amino-4-fluorobutan-1-ol | One fluorine atom | Moderate enzyme inhibition; less potent than DFB. |
4,4-Difluorobutan-1-ol | No amino group | Limited biological activity; primarily used as a solvent. |
3-Amino-4,4-difluorobutan-2-ol | Hydroxyl group at different position | Altered interaction profile; less effective against LRRK2. |
Properties
IUPAC Name |
3-amino-4,4-difluorobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)3(7)1-2-8/h3-4,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXJPSDXDNAPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785430-93-4 |
Source
|
Record name | 3-amino-4,4-difluorobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.